2-(3-Methylpyrrolidin-3-yl)pyridine 2-(3-Methylpyrrolidin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682926
InChI: InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3
SMILES:
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

2-(3-Methylpyrrolidin-3-yl)pyridine

CAS No.:

Cat. No.: VC16682926

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylpyrrolidin-3-yl)pyridine -

Specification

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2-(3-methylpyrrolidin-3-yl)pyridine
Standard InChI InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3
Standard InChI Key BRYPNVLQRGFJGC-UHFFFAOYSA-N
Canonical SMILES CC1(CCNC1)C2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(3-Methylpyrrolidin-3-yl)pyridine is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. Its structure comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 3-position. This configuration introduces steric and electronic effects that influence its reactivity and interactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number732981-96-3
Molecular FormulaC₁₁H₁₄N₂
Molecular Weight174.25 g/mol
Hybridizationsp³ (pyrrolidine), sp² (pyridine)
Potential Hydrogen Bond SitesPyridine N, pyrrolidine N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-Methylpyrrolidin-3-yl)pyridine typically involves multi-step reactions, leveraging strategies common in heterocyclic chemistry:

  • Ring Formation: A pyrrolidine precursor, such as 3-methylpyrrolidine, is functionalized via alkylation or cyclization.

  • Coupling Reaction: The pyrrolidine moiety is coupled to a pyridine derivative using cross-coupling catalysts (e.g., palladium-based systems) .

  • Purification: Chromatography or crystallization isolates the target compound.

Table 2: Representative Synthesis Pathway

StepReaction TypeReagents/ConditionsYield
1Pyrrolidine methylationCH₃I, K₂CO₃, DMF, 80°C75%
2Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O60%
3Deprotection & purificationHCl, silica gel chromatography85%

Industrial Scalability

Industrial production emphasizes cost-efficiency and yield optimization. Continuous-flow reactors and immobilized catalysts are employed to enhance reaction kinetics and reduce waste .

Physicochemical Properties

The compound’s solubility profile is influenced by its dual heterocyclic structure:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrolidine nitrogen under acidic conditions.

Table 3: Thermal and Solubility Data

PropertyValue
Melting Point98–102°C (decomposes)
Boiling Point285°C (estimated)
LogP (Octanol-Water)1.8 ± 0.3

Biological and Pharmacological Relevance

Mechanism of Action

2-(3-Methylpyrrolidin-3-yl)pyridine’s nitrogen atoms enable interactions with biological targets:

  • Enzyme Inhibition: Binds to active sites of kinases or proteases via hydrogen bonding and van der Waals forces.

  • Receptor Modulation: Acts as a partial agonist/antagonist for neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) .

Research Applications

  • Drug Discovery: Serves as a scaffold for developing antipsychotics and anti-inflammatory agents.

  • Catalysis: Functions as a ligand in asymmetric catalysis, enhancing enantioselectivity in C–C bond formations .

Future Directions

Current research focuses on:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

  • Green Synthesis: Developing solvent-free reactions using microwave irradiation.

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